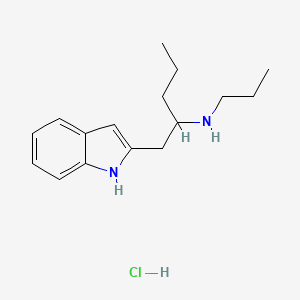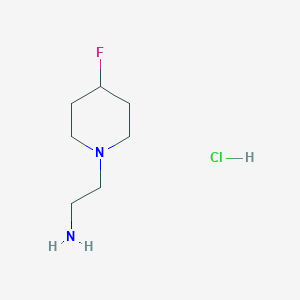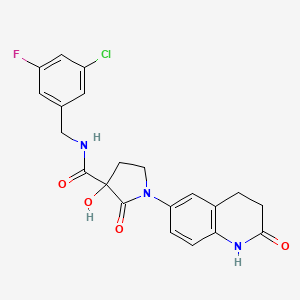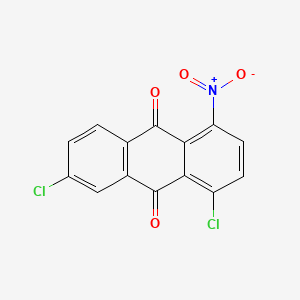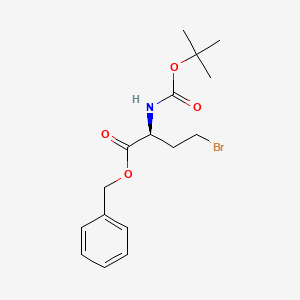
(3,4-Dichloro-2-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-2-nitrophenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,4-dichlorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine, which is then oxidized to form the desired methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of (3,4-Dichloro-2-nitrobenzaldehyde) or (3,4-Dichloro-2-nitrobenzoic acid).
Reduction: Formation of (3,4-Dichloro-2-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学的研究の応用
(3,4-Dichloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3,4-Dichloro-2-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
- (3,5-Dichloro-2-nitrophenyl)methanol
- (3,4-Dichloro-2-aminophenyl)methanol
- (3,4-Dichloro-2-nitrobenzaldehyde)
Comparison: (3,4-Dichloro-2-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to (3,5-Dichloro-2-nitrophenyl)methanol, the 3,4-dichloro substitution pattern may result in different steric and electronic effects, affecting its interaction with biological targets. The presence of the methanol group also distinguishes it from other similar compounds, providing unique opportunities for further chemical modifications and applications.
特性
分子式 |
C7H5Cl2NO3 |
|---|---|
分子量 |
222.02 g/mol |
IUPAC名 |
(3,4-dichloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-2,11H,3H2 |
InChIキー |
ORBVYGGJDHDQOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CO)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


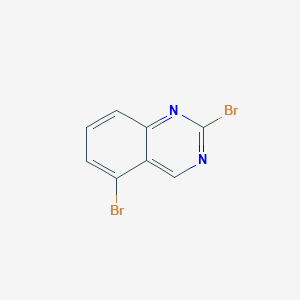
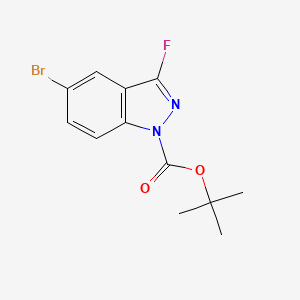
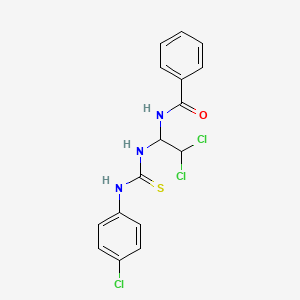
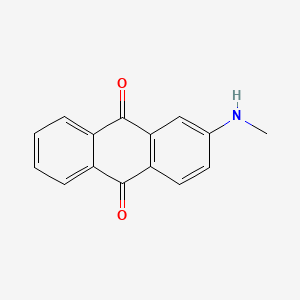
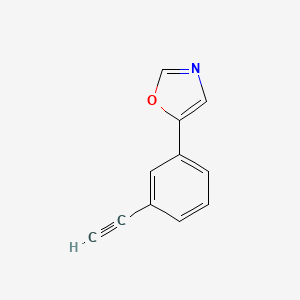
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
